
N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a nitrogen-containing heterocyclic compound with diverse pharmaceutical and industrial applications. Structurally, it belongs to the quinoxaline class of compounds. Quinoxalines are white crystalline powders and have been studied for their multifunctional properties .
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of This compound is C~21~H~17~ClN~4~O~3~S . It has an average mass of approximately 440.9 Da. For a visual representation, refer to the ChemSpider structure .
Aplicaciones Científicas De Investigación
Green Synthesis of Quinoxaline Derivatives
N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is related to quinoxaline derivatives, which are synthesized using environmentally friendly methods. One study demonstrated a green approach for the regioselective synthesis of novel quinoxaline derivatives, emphasizing the benefits of short reaction times, excellent yields, and the absence of extraction and chromatographic purification steps (Poomathi et al., 2015).
Corrosion Inhibition in Mild Steel
Quinoxaline derivatives have been studied for their application as corrosion inhibitors. A specific study analyzed their effectiveness in protecting mild steel in acidic environments, revealing that they act as mixed-type inhibitors and significantly reduce corrosion (Saraswat & Yadav, 2020).
Sulfonamide Hybrid Compounds in Pharmacology
Sulfonamide-based hybrid compounds, including quinoxaline derivatives, exhibit diverse pharmacological activities. These hybrids have shown promise in areas like antibacterial, antitumor, and anti-neuropathic pain activities (Ghomashi et al., 2022).
Antimicrobial and Mosquito Larvicidal Activities
Quinoxaline derivatives have also been synthesized for their antimicrobial and mosquito larvicidal properties. Studies have shown that these compounds exhibit significant activity against various bacterial and fungal strains, as well as being lethal to mosquito larvae (Rajanarendar et al., 2010).
Antiprotozoal Activity of Metal-Based Sulfonamides
The synthesis and antiprotozoal activity of sulfonamides, including quinoxaline derivatives, have been investigated. These studies reveal that complexing sulfonamides with metals like copper and zinc enhances their antiprotozoal properties (Silva et al., 2010).
Pro-Apoptotic Effects in Cancer Cells
Quinoxaline sulfonamide derivatives have been shown to induce pro-apoptotic effects in cancer cells. They activate molecular pathways that reduce cell proliferation and promote apoptosis, offering potential for cancer treatment (Cumaoğlu et al., 2015).
Anticancer Agents
Some quinoxaline derivatives have shown potent antiproliferative activities against various human cancer cell lines. They exhibit cytotoxicity and can induce apoptotic cell death, suggesting potential applications in cancer therapy (Thabit et al., 2015).
Antibacterial Activity
Quinoxaline sulfonamides have been synthesized for their antibacterial activities. Research indicates they are effective against bacteria like Staphylococcus spp. and Escherichia coli, underlining their potential in combating bacterial infections (Alavi et al., 2017).
Antiviral Activity
Sulfonamide derivatives related to quinoxalines have been investigated for their antiviral activities. Specific compounds have shown efficacy against viruses like the tobacco mosaic virus, suggesting potential in antiviral drug development (Chen et al., 2010).
Propiedades
IUPAC Name |
N-[3-(2-chloroanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2S/c1-25-11-12(10-20-25)28(26,27)24-18-17(21-14-7-3-2-6-13(14)19)22-15-8-4-5-9-16(15)23-18/h2-11H,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFPKBLLNDKKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

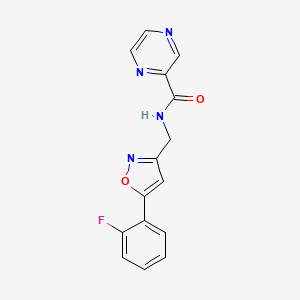


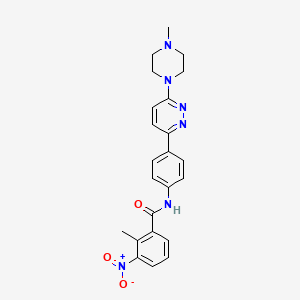
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2692820.png)
![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)
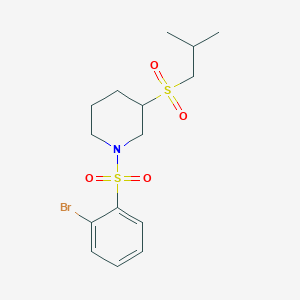
![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)

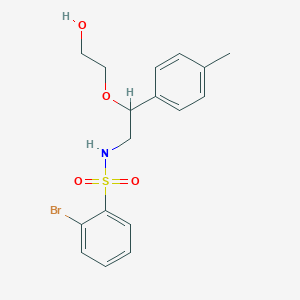
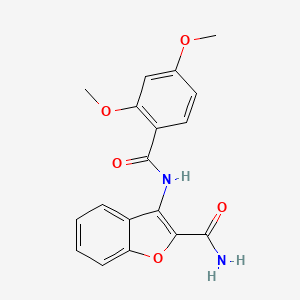
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)